![molecular formula C22H25NO5S B2557395 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide CAS No. 852438-27-8](/img/structure/B2557395.png)
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide
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Description
“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” is a chemical compound with the molecular formula C11H13NO2S . It is also known by other names such as “3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide” and "3-[(4-Methylphenyl)amino]-2,3-dihydro-1-thiophene-1,1-dione" .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with an amine group that is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
“N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methylphenyl)amine” has a molar mass of 223.29 g/mol. Its predicted density is 1.315±0.06 g/cm3, and its predicted boiling point is 457.8±45.0 °C .Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of benzamide derivatives, like the one found in the study by Zhou et al. (2008), reveal the potential of these compounds as anticancer drugs. The compound MGCD0103, an orally active histone deacetylase inhibitor, demonstrates significant antitumor activity and has entered clinical trials, showcasing the anticancer potential of benzamide derivatives (Zhou et al., 2008).
Antimicrobial and Antioxidant Properties
Studies on benzamide derivatives also highlight their antimicrobial and antioxidant properties. For instance, the synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives show promising results against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating their potential in treating diseases related to oxidative stress and microbial infections (Abbasi et al., 2014).
Neuroleptic Activity
The development of benzamides as potential neuroleptics has been researched, with compounds designed and synthesized to explore their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research suggests the potential use of benzamide derivatives in the treatment of psychosis and related conditions (Iwanami et al., 1981).
Molecular Structure and Reactivity
The molecular structure and reactivity of benzamide derivatives have been analyzed to understand their chemical behavior and applications further. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied for its antioxidant properties, indicating the potential of benzamide derivatives in scavenging free radicals and contributing to antioxidative mechanisms (Demir et al., 2015).
Electrophysiological Activity
Benzamide derivatives have also been explored for their electrophysiological activity, showing promise as selective class III agents for treating arrhythmias. This highlights the potential of benzamide derivatives in cardiovascular therapeutic applications (Morgan et al., 1990).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(24)23(18-9-6-16(3)7-10-18)19-12-13-29(25,26)15-19/h6-14,19H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVAGJSACXHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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